![molecular formula C25H16O2 B14502587 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde CAS No. 64187-63-9](/img/structure/B14502587.png)
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyran ring and aromatic substituents, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde typically involves the pyrylation of 1,2-diphenylbenzo[b]cyclopenta[e]pyran. This reaction is carried out using 2,6-diphenylpyrylium perchlorate as the pyrylation agent . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions, such as formylation, nitration, and phenylsulfonylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as formic acid, nitric acid, and phenylsulfonyl chloride are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Formylated, nitrated, and phenylsulfonylated derivatives.
Scientific Research Applications
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[b]cyclopenta[e]pyran: Undergoes similar electrophilic substitution reactions.
1,2-Diphenylbenzo[b]cyclopenta[e]pyran: Shares structural similarities and undergoes pyrylation reactions.
Uniqueness
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
CAS No. |
64187-63-9 |
|---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,2-diphenylcyclopenta[b]chromene-3-carbaldehyde |
InChI |
InChI=1S/C25H16O2/c26-16-21-24(18-11-5-2-6-12-18)23(17-9-3-1-4-10-17)20-15-19-13-7-8-14-22(19)27-25(20)21/h1-16H |
InChI Key |
HVWXQHVDAUJYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C2=CC4=CC=CC=C4O3)C=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



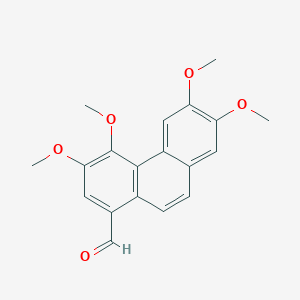
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
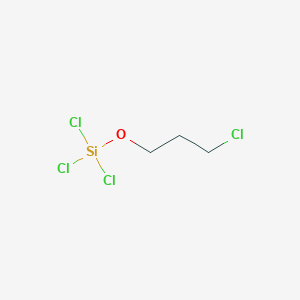


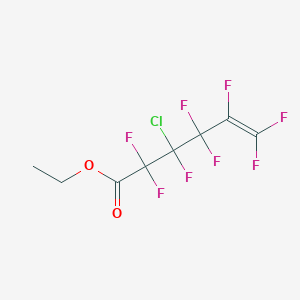
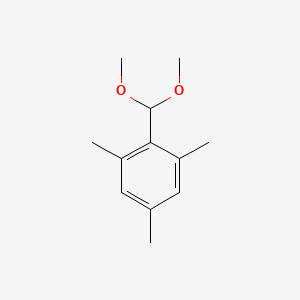
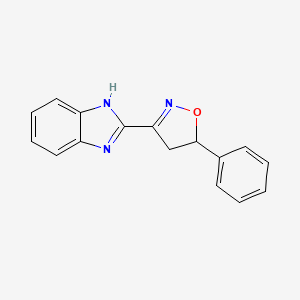
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
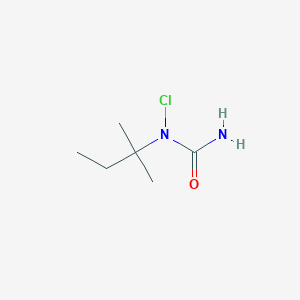
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
